Cas no 93-27-6 (N-(2-Methoxy-4-nitrophenyl)acetamide)

N-(2-Methoxy-4-nitrophenyl)acetamide structure
93-27-6 structure
Nombre del producto:N-(2-Methoxy-4-nitrophenyl)acetamide
Número CAS:93-27-6
MF:C9H10N2O4
Megavatios:210.186702251434
MDL:MFCD00024461
CID:805904
PubChem ID:66729

N-(2-Methoxy-4-nitrophenyl)acetamide Propiedades químicas y físicas

Nombre e identificación

    • N-(2-Methoxy-4-nitrophenyl)acetamide
    • Acetamide, N-(2-methoxy-4-nitrophenyl)-
    • 2-Acetylamino-5-nitroanisole
    • 2-methoxy-4-nitroacetanilide
    • 5-Nitro-2-acetamino-anisol
    • 5-Nitro-2-acetamino-phenol-methylaether
    • 5-nitro-2-acetylaminoanisole
    • Acetamide,N-(2-methoxy-4-nitrophenyl)
    • acetic acid-(2-methoxy-4-nitro-anilide)
    • EINECS 202-234-0
    • Essigsaeure-(2-methoxy-4-nitro-anilid)
    • N-(2-Methoxy-4-Nitrophenyl)-Acetamide
    • N-(2-Methoxy-4-nitrophenyl)acetamide (ACI)
    • o-Acetanisidide, 4′-nitro- (7CI, 8CI)
    • 2-Acetamido-1-methoxy-5-nitrobenzene
    • 2-Acetylamino-1-methoxy-5-nitrobenzene
    • 4′-Nitro-o-acetanisidide
    • 5-Nitro-2-(acetylamino)anisole
    • NS00039540
    • N-(2-Methoxy-4-nitro-phenyl)acetamide
    • N-(2-methoxy-4-nitrophenyl )acetamide
    • CCRIS 1979
    • MFCD00024461
    • N-(2-methoxy-4-nitrophenyl)-acetamid
    • SCHEMBL10657826
    • 39XSR5VP2J
    • AKOS002807994
    • DB-057390
    • UNII-39XSR5VP2J
    • Oprea1_295866
    • STL199107
    • 4'-NITRO-O-ACETANISIDIDE
    • n-(2-methoxy-4-nitro-phenyl)-acetamide
    • Q27894069
    • BBL104294
    • N-(2-METHOXY-4-NITROPHENYL) ACETAMIDE
    • LS-07424
    • ALBB-023551
    • 2'-Methoxy-4'-nitroacetanilide
    • CS-0187539
    • 93-27-6
    • O-ACETANISIDIDE, 4'-NITRO-
    • E10139
    • DTXSID5059084
    • ACETOACET-2-METHOXY-4-NITROANILIDE
    • DQWRNQKJPNUTPJ-UHFFFAOYSA-N
    • MDL: MFCD00024461
    • Renchi: 1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
    • Clave inchi: DQWRNQKJPNUTPJ-UHFFFAOYSA-N
    • Sonrisas: O=C(C)NC1C(OC)=CC([N+](=O)[O-])=CC=1

Atributos calculados

  • Calidad precisa: 210.06400
  • Masa isotópica única: 210.064
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 4
  • Complejidad: 251
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.2
  • Superficie del Polo topológico: 84.2A^2

Propiedades experimentales

  • Denso: 1.327
  • Punto de ebullición: 409.5 °C at 760 mmHg
  • Punto de inflamación: 201.4 °C
  • índice de refracción: 1.594
  • PSA: 84.15000
  • Logp: 2.15800

N-(2-Methoxy-4-nitrophenyl)acetamide Información de Seguridad

N-(2-Methoxy-4-nitrophenyl)acetamide Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-Methoxy-4-nitrophenyl)acetamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB414192-1 g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6
1g
€228.00 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RZ111-1g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95+%
1g
1003.0CNY 2021-07-15
Alichem
A019112170-10g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
10g
$596.97 2023-08-31
Alichem
A019112170-5g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
5g
$501.83 2023-08-31
Aaron
AR0065AG-250mg
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
250mg
$35.00 2025-02-11
Aaron
AR0065AG-5g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
5g
$302.00 2025-02-11
A2B Chem LLC
AC85692-1g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
1g
$228.00 2024-07-18
Aaron
AR0065AG-1g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
1g
$95.00 2025-02-11
1PlusChem
1P006524-10g
N-(2-METHOXY-4-NITROPHENYL)ACETAMIDE
93-27-6 95%
10g
$496.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258209-10g
N-(2-Methoxy-4-nitrophenyl)acetamide
93-27-6 95%
10g
¥4104.00 2024-04-25

N-(2-Methoxy-4-nitrophenyl)acetamide Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Acetic acid ;  rt → 90 °C; 90 °C; 2 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
Referencia
The synthesis of 3,3'-dimethoxy-4,4'-diamine azobenzene
Shen, Yan-hang; Li, Sheng-hui; Tang, Chan; Li, Ji-tai, Guangzhou Huagong, 2010, 38(3), 51-52

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  5 s, 3.5 bar, 60 °C
Referencia
Continuous flow production process of organic dye fast red B (2-methoxy-4-nitroaniline)
, China, , ,

Synthetic Routes 3

Condiciones de reacción
Referencia
Nitroaminobenzenes
, United States, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 8 h, rt
Referencia
Preparation of pyridine derivatives having TTK protein kinase inhibition activity
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ;  1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride
Lu, Yang; Li, Yaming; Zhang, Rong; Jin, Kun; Duan, Chunying, Tetrahedron, 2013, 69(45), 9422-9427

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Dichloromethane ,  Water ;  40 min, 40 - 42 °C; 30 min, 40 - 42 °C
1.2 Reagents: Water ;  5 min
1.3 Reagents: Sodium sulfite Solvents: Water ;  neutralized
Referencia
Method for preparing Scarlet Base RC as byproduct in production of Fast Red Base B
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Dichloromethane ,  Water ;  5.9 min, 30 °C
Referencia
Cost-effective preparation of 2-methoxy-4-nitroacetanilide in continuous flow reactor
, China, , ,

Synthetic Routes 8

Condiciones de reacción
Referencia
Nitration of aromatic compounds with nitric acid in inert solvents
Kameo, Takashi; Hirashima, Tsuneaki, Kagaku to Kogyo (Osaka, 1985, 59(2), 49-53

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Water ;  2 min, 60 °C
Referencia
Continuous preparation method of 2-acetylamino-5-nitroanisole
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
Referencia
Interaction of 4-(9-acridinylamino)aniline and derivatives with DNA. Influence of a lysylglycyl side chain on the binding parameters
Henichart, Jean Pierre; Bernier, Jean Luc; Catteau, Jean Pierre, Hoppe-Seyler's Zeitschrift fuer Physiologische Chemie, 1982, 363(8), 835-41

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  60 s, 5.5 bar, 80 °C
Referencia
Efficient separation process in preparation of fast red B, and its application in printing and dyeing industry
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Acetic acid
Referencia
Anticancer anilinoacridines. A process synthesis of the disubstituted amsacrine analog CI-921
Brennan, Sean T.; Colbry, Norman L.; Leeds, Robert L.; Leja, Boguslawa; Priebe, Stephen R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(5), 1469-76

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Pyridine ;  2 h, 120 °C
Referencia
Ratiometric fluorescent sensor based on inhibition of resonance for detection of cadmium in aqueous solution and living cells
Xue, Lin; Li, Guoping; Liu, Qing; Wang, Huanhuan; Liu, Chun; et al, Inorganic Chemistry, 2011, 50(8), 3680-3690

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Acetic acid ;  overnight, reflux; cooled
1.2 Reagents: Water ;  cooled
Referencia
Discovery of wtRET and V804MRET Inhibitors: From Hit to Lead
Mologni, Luca; Dalla Via, Martina; Chilin, Adriana; Palumbo, Manlio; Marzaro, Giovanni, ChemMedChem, 2017, 12(16), 1390-1398

Synthetic Routes 15

Condiciones de reacción
1.1 -
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Liquid phase acylation of amines with acetic acid over HY zeolite
Narender, N.; Srinivasu, P.; Kulkarni, S. J.; Raghavan, K. V., Green Chemistry, 2000, 2(3), 104-105

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium pyrosulfite ,  Nitric acid Solvents: 1,2-Dichloroethane ;  0.9 min, 47 °C; 0.9 min, 0 - 5 °C
Referencia
Method for continuous synthesizing N-(2-methoxy-4-nitrophenyl)acetamide
, China, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Fuming nitric acid ;  1 h, 0 - 10 °C; 2 h, 0 - 10 °C
Referencia
Preparation method of 2-methoxy-4-nitroaniline
, China, , ,

Synthetic Routes 18

Condiciones de reacción
Referencia
Ozone-mediated reaction of anilides and phenyl esters with nitrogen dioxide: enhanced ortho-reactivity and mechanistic implications
Suzuki, Hitomi; Tatsumi, Atsuo; Ishibashi, Taro; Mori, Tadashi, Journal of the Chemical Society, 1995, (4), 339-43

N-(2-Methoxy-4-nitrophenyl)acetamide Raw materials

N-(2-Methoxy-4-nitrophenyl)acetamide Preparation Products

N-(2-Methoxy-4-nitrophenyl)acetamide Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-27-6)N-(2-Methoxy-4-nitrophenyl)acetamide
A949864
Pureza:99%/99%
Cantidad:5.0g/10.0g
Precio ($):237.0/405.0